What are the physicochemical properties of 2-octyl-1-dodecanol?
What are the physicochemical properties of 2-octyl-1-dodecanol?
This technical guide provides a comprehensive analysis of 2-octyl-1-dodecanol, focusing on its physicochemical behavior, mechanistic utility in drug delivery, and validated experimental protocols.[1]
The Guerbet Alcohol Standard in Pharmaceutical & Cosmetic Formulation[2]
Executive Summary
2-Octyl-1-dodecanol (CAS: 5333-42-6), often referred to by the trade name Eutanol G , is a high-purity, branched-chain fatty alcohol synthesized via the Guerbet condensation reaction. Unlike linear fatty alcohols (e.g., arachidyl alcohol) which are waxy solids at room temperature, the
For the formulation scientist, it represents a critical "functional excipient." It is not merely a solvent but a permeation enhancer , a co-emulsifier , and a hydrolysis-stable emollient capable of withstanding extreme pH ranges where ester-based oils would degrade.
Molecular Architecture: The Guerbet Advantage
The defining feature of octyldodecanol is its Guerbet structure . It is synthesized by the condensation of two molecules of decyl alcohol (C10). This specific branching at the beta position confers unique thermodynamic stability.
Structural Implications[2][3]
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Oxidative Stability: The molecule is fully saturated, eliminating the risk of rancidity common in unsaturated vegetable oils (e.g., oleic acid derivatives).
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Hydrolytic Stability: Lacking ester linkages, it is immune to hydrolysis in highly acidic (e.g., salicylic acid formulations) or alkaline environments (e.g., depilatories).
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Liquidity: The bulky octyl group at the C-2 position prevents crystallization, maintaining fluidity down to ~0°C.
Diagram 1: Structure-Property Relationship
Caption: The structural causality of 2-octyl-1-dodecanol's physicochemical advantages.
Physicochemical Profile
The following data represents the consensus values for high-purity pharmaceutical grade octyldodecanol.
| Property | Value | Unit | Conditions | Relevance |
| Molecular Weight | 298.55 | g/mol | - | Permeation kinetics (Low MW aids transport) |
| Appearance | Clear, Colorless | - | Visual | "Water-white" aesthetic for formulations |
| Density | 0.838 | g/mL | 25°C | Calculation of specific gravity for batching |
| Viscosity | 58 - 64 | mPa[2]·s | 20°C | Medium viscosity; provides "body" without drag |
| Refractive Index | 1.453 - 1.455 | 20°C | Quality control purity check | |
| Melting Point | -1 to +1 | °C | - | Remains liquid in cold-chain storage |
| Boiling Point | 234 - 238 | °C | 33 mmHg | High thermal stability for hot-process emulsions |
| Surface Tension | 28 - 30 | mN/m | 25°C | Wetting capability; spreads easily on skin |
| Spreading Value | ~600 | mm² | 10 min | Classified as a "Medium Spreading" emollient |
| LogP | 8.8 - 9.2 | - | Calculated | Highly lipophilic; partitions into Stratum Corneum |
| HLB (Required) | ~10.9 | - | For O/W | Target HLB for emulsifier selection |
| Solubility | < 10 µg/L | Water | 23°C | Practically insoluble in water; soluble in ethanol/oils |
Mechanistic Functionality in Drug Delivery
Skin Permeation Enhancement
Octyldodecanol acts as a permeation enhancer primarily through lipid partitioning . Due to its high LogP (~9) and branched structure, it partitions into the Stratum Corneum (SC) lipids.
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Mechanism: It does not aggressively extract lipids (which causes irritation). Instead, it intercalates into the lipid bilayer, increasing fluidity and "softening" the barrier.
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Thermodynamic Activity: It serves as an excellent solvent for lipophilic APIs (e.g., salicylic acid, ibuprofen). By keeping the drug in a dissolved state at high concentrations without crystallization, it maximizes the thermodynamic driving force for diffusion.
Emulsion Stabilization
In nanoemulsions and creams, octyldodecanol acts as a co-surfactant . It orients at the oil-water interface, filling the gaps between primary surfactant molecules (like Tween 80). This condenses the interfacial film, reducing interfacial tension and preventing Ostwald ripening.
Experimental Protocols
Protocol A: Determination of Spreading Value
Objective: To quantify the emollient character of Octyldodecanol compared to other lipids. This test validates the "skin feel" (drag vs. slip).
Materials:
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Micropipette (10 µL capacity)
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Artificial skin membrane (e.g., Vitro-Skin®) or volar forearm of volunteer (controlled humidity/temp).
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Image analysis software (e.g., ImageJ).
Workflow:
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Acclimatization: Equilibrate the substrate (skin/membrane) at 23°C ± 1°C and 50% RH for 30 minutes.
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Application: Dispense exactly 4 mg (approx. 5 µL) of Octyldodecanol onto the center of the test area. Do not rub.
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Diffusion: Allow the oil to spread naturally for 10 minutes .
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Visualization: If using skin, dust the area with micronized graphite powder to visualize the oil boundary. If using a membrane, use UV fluorescence if the oil is doped with a tracer, or high-contrast photography.
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Measurement: Capture an image and calculate the surface area (mm²).
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Validation: A value of ~600 mm² confirms "Medium Spreading" behavior. (Compare to Oleyl Erucate ~400 mm² [Low] or Dicaprylyl Ether ~1600 mm² [High]).
Protocol B: Formulation of a Stable Nanoemulsion
Objective: To create a translucent, stable nanoemulsion (droplet size <100 nm) using Octyldodecanol as the oil phase for lipophilic drug delivery.
Formulation Basis (w/w):
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Oil Phase: Octyldodecanol (10%)
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Surfactant: Polysorbate 80 (Tween 80) (15%)
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Co-Surfactant: Glycerol or PEG 400 (5%)
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Aqueous Phase: Distilled Water (70%)
Step-by-Step Methodology:
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Phase Preparation:
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Mix Octyldodecanol and Polysorbate 80 in a beaker.
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Add the Co-surfactant (Glycerol).
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Stir magnetically at 500 RPM for 10 minutes to ensure a homogeneous isotropic mixture.
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Temperature Control:
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Heat the oil/surfactant mixture to 50°C . (Octyldodecanol is stable, but this temperature lowers the viscosity of Tween 80).
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Aqueous Titration (Phase Inversion Composition Method):
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Place the beaker under a high-shear homogenizer (e.g., Ultra-Turrax) running at low speed (3,000 RPM).
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Add the water (also heated to 50°C) dropwise (approx. 2 mL/min).
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Observation: The mixture will transition from W/O (cloudy) to a bicontinuous phase (gel-like/viscous) to O/W (clear/translucent).
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Homogenization:
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Once all water is added, increase shear to 12,000 RPM for 5 minutes.
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Cooling:
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Allow the emulsion to cool to room temperature with gentle stirring (paddle, 100 RPM) to prevent "creaming" during thermal contraction.
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Diagram 2: Nanoemulsion Workflow
Caption: Phase Inversion Composition (PIC) workflow for Octyldodecanol nanoemulsions.
References
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PubChem. (2025). 2-Octyldodecan-1-ol (Compound Summary).[4] National Library of Medicine. Link
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O'Lenick, A. J. (2015). A Review of Guerbet Chemistry. Scientific Spectator. Link
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Savary, G., et al. (2013).[7] Impact of Emollients on the Spreading Properties of Cosmetic Products.[7] Colloids and Surfaces B: Biointerfaces.[7] Link[7]
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Su, R., et al. (2017). Formulation, development, and optimization of a novel octyldodecanol-based nanoemulsion for transdermal delivery of ceramide IIIB. Drug Design, Development and Therapy. Link
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European Pharmacopoeia (Ph. Eur.). Octyldodecanol Monograph 1136.[7][2][4] (Standard for purity and refractive index specifications).
Sources
- 1. benchchem.com [benchchem.com]
- 2. surface-tension.de [surface-tension.de]
- 3. Buy Octyldodecanol (EVT-302579) | 5333-42-6 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation, development, and optimization of a novel octyldodecanol-based nanoemulsion for transdermal delivery of ceramide IIIB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
